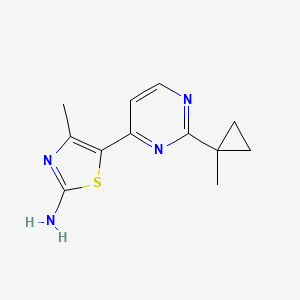

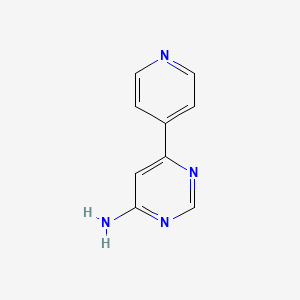

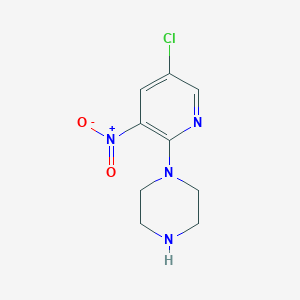

4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine

Übersicht

Beschreibung

Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress that can lead to chronic diseases . The compound could be explored for its potential to neutralize free radicals and prevent oxidative damage, which is a common pathway in the progression of conditions like atherosclerosis and cancer.

Analgesic and Anti-inflammatory Uses

The analgesic (pain-relieving) and anti-inflammatory activities of thiazole compounds make them candidates for the development of new pain management drugs . Research could focus on the efficacy of this compound in reducing pain and inflammation in various models, potentially leading to new treatments for conditions such as arthritis and neuropathic pain.

Antimicrobial and Antifungal Effects

Thiazoles have shown promise as antimicrobial and antifungal agents . This compound could be synthesized and tested against a range of pathogenic bacteria and fungi, contributing to the fight against antibiotic-resistant strains and the search for more effective antifungal medications.

Antiviral and Anti-HIV Activity

Given the ongoing need for effective antiviral drugs, especially in the realm of HIV/AIDS, the thiazole core of this compound presents an opportunity to develop new anti-HIV medications . Its potential to inhibit key enzymes in the viral replication process could be a significant area of study.

Neuroprotective Properties

The neuroprotective potential of thiazole derivatives is another exciting avenue for research . This compound could be assessed for its ability to safeguard neuronal cells against various neurotoxic insults, which might translate into therapeutic strategies for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor and Cytotoxic Activities

Thiazole derivatives have been associated with antitumor and cytotoxic activities . The compound could be investigated for its effects on cancer cell lines, exploring its potential role in inducing apoptosis or inhibiting cell proliferation, which could lead to novel cancer therapies.

Antihypertensive and Cardiovascular Applications

Research into the antihypertensive effects of thiazole compounds could yield new treatments for high blood pressure and related cardiovascular conditions . The compound’s ability to modulate blood pressure through various mechanisms would be a valuable research topic.

Antipsychotic and CNS Effects

Lastly, the central nervous system (CNS) effects, including antipsychotic activities, are notable in thiazole derivatives . Studies could explore the compound’s impact on neurotransmitter systems and its potential use in managing psychiatric disorders such as schizophrenia.

Zukünftige Richtungen

Thiazole derivatives have been studied for their various biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . This suggests that 4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine, being a thiazole derivative, could also be studied for similar activities in the future.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target proteins .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial infection, and cancer .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles .

Result of Action

Thiazole derivatives have been found to exert a wide range of biological effects, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules can potentially influence the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

4-methyl-5-[2-(1-methylcyclopropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-7-9(17-11(13)15-7)8-3-6-14-10(16-8)12(2)4-5-12/h3,6H,4-5H2,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAPOSXKBUGSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)

![4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466105.png)

![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)

![{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B1466115.png)